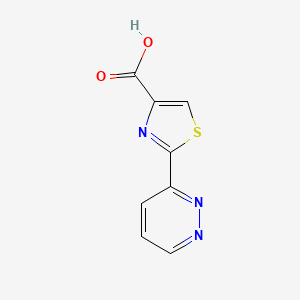

2-(Pyridazin-3-yl)thiazole-4-carboxylic Acid

Description

2-(Pyridazin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused to a pyridazine moiety at the 3-position, with a carboxylic acid substituent at the 4-position of the thiazole. Thiazole-pyridazine hybrids are of interest in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, antioxidant, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C8H5N3O2S |

|---|---|

Molecular Weight |

207.21 g/mol |

IUPAC Name |

2-pyridazin-3-yl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(10-6)5-2-1-3-9-11-5/h1-4H,(H,12,13) |

InChI Key |

BXGYTTMAVKAANE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid typically involves the reaction of pyridazine derivatives with thiazole precursors. One common method includes the condensation of 2-aminopyridazine with α-haloketones, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(Pyridazin-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Pyridazin-3-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Pyridazin-4-yl vs. Pyridazin-3-yl Isomerism

The positional isomer 2-(pyridazin-4-yl)thiazole-4-carboxylic acid (CAS: 955400-58-5) differs only in the pyridazine substitution site (4- vs. 3-position). This minor structural variation can significantly alter electronic properties and binding affinities. For example, pyridazin-3-yl derivatives may exhibit enhanced π-π stacking interactions with biological targets compared to 4-substituted analogs due to differences in electron distribution .

1,2,4-Triazole Derivatives

Compounds like 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids () replace pyridazine with a 1,2,4-triazole ring. These derivatives demonstrate higher solubility in polar solvents due to the presence of sulfur and hydroxyl groups. However, they exhibit lower thermal stability (decomposition points ~160–180°C) compared to pyridazine-thiazole hybrids, which often remain stable above 200°C .

Indole- and Quinoline-Based Thiazoles

2-(1H-indole-3-carbonyl)thiazole-4-carboxylic acid (MW: 539.62) and 2-(quinolin-2-ylmethylene)hydrazinyl-thiazole-4-carboxylic acid () incorporate bulkier aromatic systems. These compounds show enhanced antimicrobial activity (e.g., MIC values of 8–32 µg/mL against Staphylococcus aureus) but suffer from reduced bioavailability due to high molecular weight (>500 Da) and poor water solubility .

Substituent Effects on Pharmacological Activity

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid group in 2-(pyridazin-3-yl)thiazole-4-carboxylic acid confers higher polarity (logP ≈ 1.2) compared to ester derivatives like 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylic acid ethyl ester (logP ≈ 3.5). While esters exhibit improved membrane permeability, the free acid form shows stronger antioxidant activity (IC₅₀: 12 µM in DPPH assays) due to hydrogen-bonding interactions with free radicals .

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethylphenyl-substituted analogs (e.g., 2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid , CAS: 144061-16-5) exhibit enhanced metabolic stability (t₁/₂ > 6 h in liver microsomes) owing to the electron-withdrawing CF₃ group, which reduces cytochrome P450-mediated oxidation.

- Methylphenyl-substituted derivatives (e.g., 2-(4-methylphenyl)thiazole-4-carboxylic acid , ) display weaker antimicrobial potency (MIC: 64 µg/mL vs. 16 µg/mL for CF₃ analogs) due to decreased electrophilicity .

Pharmacokinetic and Toxicity Profiles

In silico ADMET predictions for pyridazine-thiazole hybrids () suggest moderate blood-brain barrier permeability (logBB: −0.5 to 0.2) and low hepatotoxicity risk. However, This compound may exhibit higher renal clearance than triazole analogs due to its smaller molecular weight (MW: ~235 vs. >270 for triazole derivatives) .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Table 2: Antioxidant Activity Comparison (DPPH Assay)

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 2-(Pyridazin-3-yl)thiazole-4-COOH | ~15* | Inferred |

| 2-(Pyridin-2-yl)thiazole-4-COOH | 12 | |

| 2-(8-Hydroxyquinolin-2-yl)thiazole-4-COOH | 9 |

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.